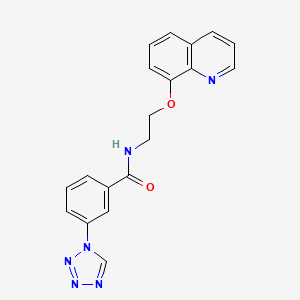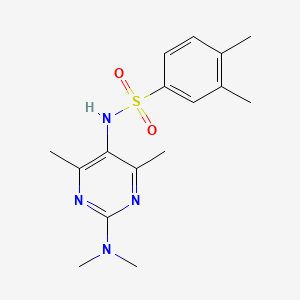
N-(2-(quinolin-8-yloxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide
カタログ番号 B2415973
CAS番号:
1207003-66-4
分子量: 360.377
InChIキー: OHUCFGOJGKGGDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(quinolin-8-yloxy)ethyl)-3-(1H-tetrazol-1-yl)benzamide, also known as QTB, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. QTB has been shown to possess various biochemical and physiological effects, making it a promising candidate for use in scientific research.
科学的研究の応用
Synthesis and Characterization
- The synthesis of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives has been reported, demonstrating a methodological approach to creating nickel complexes with potential applications in ethylene oligomerization. These complexes show good to high activities, indicating the compound's versatility in catalysis and material science applications (Wang, Shen, & Sun, 2009).
Antimicrobial Activities
- New ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives synthesized from tetrazolo[1,5-a]quinoline derivatives have shown significant antimicrobial activity. This suggests the compound's potential in developing new antimicrobial agents with effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi (Kategaonkar et al., 2010).
Pharmacological Evaluation
- Quinoxalin-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists. The study highlights the pharmacophoric design and synthesis of these compounds, contributing to the understanding of their role in modulating serotonin receptors and potential applications in treating disorders related to serotonin dysregulation (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Optical Characterizations
- The design, fabrication, and optical characterizations of pyrimidine fused quinolone carboxylate moiety for photodiode applications have been explored. This study synthesizes a novel compound and investigates its optical properties, proving the utility of such compounds in the development of organic photodiodes and highlighting their potential in electronic and optoelectronic devices (Elkanzi et al., 2020).
特性
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c26-19(15-5-1-7-16(12-15)25-13-22-23-24-25)21-10-11-27-17-8-2-4-14-6-3-9-20-18(14)17/h1-9,12-13H,10-11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUCFGOJGKGGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=CC=C3)N4C=NN=N4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された




![1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine](/img/structure/B2415897.png)

![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzamide](/img/structure/B2415899.png)
![Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415900.png)
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2415901.png)
![N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415902.png)


![1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2415909.png)

![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)